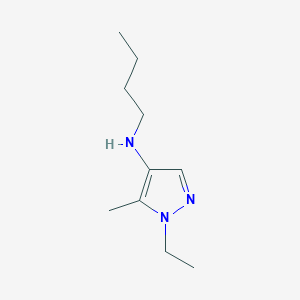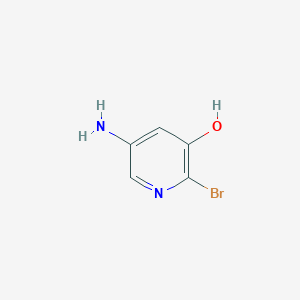![molecular formula C12H15N3O B11728974 2-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol](/img/structure/B11728974.png)
2-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol is a compound that features a pyrazole ring substituted with a dimethyl group and an aminomethylphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol typically involves the reaction of 1,5-dimethyl-1H-pyrazole-3-amine with a suitable phenolic compound under controlled conditions. One common method involves the use of a condensation reaction where the amine group of the pyrazole reacts with the aldehyde group of the phenol derivative in the presence of a catalyst, such as an acid or base, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification through chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while substitution reactions could introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
2-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrazole-3-amine: A precursor in the synthesis of 2-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol.
2-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}benzene: Similar structure but lacks the hydroxyl group on the phenol ring.
Uniqueness
This compound is unique due to the presence of both the pyrazole and phenol moieties, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-[[(1,5-dimethylpyrazol-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H15N3O/c1-9-7-12(14-15(9)2)13-8-10-5-3-4-6-11(10)16/h3-7,16H,8H2,1-2H3,(H,13,14) |
InChI Key |
VEAQZGMMZVOKOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,5-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11728897.png)

![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11728909.png)
![1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11728922.png)

![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11728933.png)
![(3aR,6aR)-6a-(5-bromo-2-fluorophenyl)-hexahydrofuro[3,4-c][1,2]oxazole](/img/structure/B11728941.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11728946.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11728960.png)


